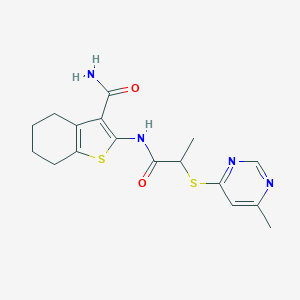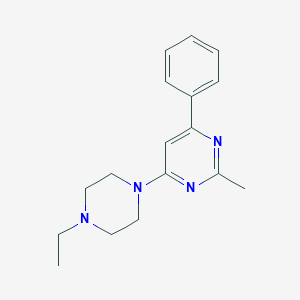![molecular formula C19H21N3O4S B256192 N-[4-(3-OXO-4-PROPYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)-1,3-THIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE](/img/structure/B256192.png)
N-[4-(3-OXO-4-PROPYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)-1,3-THIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-OXO-4-PROPYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)-1,3-THIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines and thiazoles. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a thiazole ring and a tetrahydrofuran carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-OXO-4-PROPYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)-1,3-THIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazine and thiazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include anhydrous sodium sulfate, anhydrous potassium carbonate, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The reaction conditions are carefully controlled to ensure the reproducibility and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-OXO-4-PROPYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)-1,3-THIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzoxazine and thiazole rings.
Scientific Research Applications
N-[4-(3-OXO-4-PROPYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)-1,3-THIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-OXO-4-PROPYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)-1,3-THIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid: Shares the benzoxazine core but lacks the thiazole and tetrahydrofuran groups.
N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide: Contains a similar benzoxazine structure with different substituents.
Uniqueness
N-[4-(3-OXO-4-PROPYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)-1,3-THIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE is unique due to its combination of benzoxazine, thiazole, and tetrahydrofuran groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H21N3O4S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[4-(3-oxo-4-propyl-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C19H21N3O4S/c1-2-7-22-14-9-12(5-6-15(14)26-10-17(22)23)13-11-27-19(20-13)21-18(24)16-4-3-8-25-16/h5-6,9,11,16H,2-4,7-8,10H2,1H3,(H,20,21,24) |
InChI Key |
NGWQPZHCXDEGNZ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4CCCO4 |
Canonical SMILES |
CCCN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,1-dioxothiolan-3-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-5-(4-methoxyphenyl)pyrazole-3-carboxamide](/img/structure/B256130.png)
![Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B256142.png)
![1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B256145.png)

![3,3-Dimethyl-4-[(4-methylphenyl)carbonyl]piperazin-2-one](/img/structure/B256157.png)

![METHYL 2-[2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B256164.png)
![4-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B256165.png)
![2-METHYLPROPYL 4-METHYL-2-{2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B256166.png)
![N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B256167.png)


![N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B256171.png)
